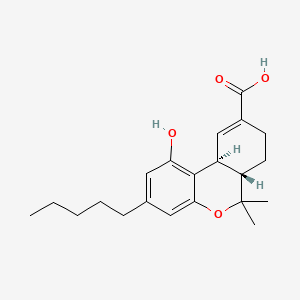

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Description

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THCCOOH) is the primary inactive metabolite of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. THCCOOH is formed via hepatic oxidation of 11-hydroxy-THC (11-OH-THC), an intermediate active metabolite, and is subsequently conjugated to glucuronic acid (THCCOOglu) for excretion . As a biomarker for cannabis use, THCCOOH is widely detected in biological matrices such as urine, blood, oral fluid, and hair due to its prolonged detection window (days to weeks post-exposure) compared to THC . Its role extends beyond toxicology; recent studies highlight its interaction with the RAC3 gene, influencing methylation processes linked to neurobehavioral outcomes .

Properties

IUPAC Name |

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660713 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114028-39-6 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis of 11-Nor-delta(9)-THC-9-Carboxylic Acid

The chemical synthesis of THC-9-COOH is complex due to the molecule's sensitivity and the need for high purity, often involving multi-step organic synthesis with protective group strategies.

- The synthesis typically starts from a THC precursor or a related cannabinoid intermediate.

- Protective groups such as benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) are used to block reactive hydroxyl and carboxyl groups during intermediate steps.

- The process involves oxidation steps to convert the THC precursor to the carboxylic acid form.

- Deuterated analogs (with deuterium atoms replacing hydrogens in the hydrocarbon side chain) can also be synthesized for use as internal standards in mass spectrometry.

Representative Synthesis Steps and Conditions:

| Step | Reaction / Reagents | Conditions | Yield (%) |

|---|---|---|---|

| a | K2CO3, CH3OH | 23°C | - |

| b | Aromatic acyl chloride, pyridine | 0–23°C | 67.8 |

| c | TBDMS triflate, Et3N, CH2Cl2 | 0°C | Quantitative |

| d | LiAlH4, ether | 0°C | 90 |

| e | t-BuOMgBr, 1,1'-(azodicarbonyl)dipiperidine, THF | 23°C | - |

| f | NaClO2, t-BuOH, NaH2PO4, 2-methyl-2-butene | 23°C | - |

Protective groups are removed by mild procedures such as catalytic hydrogenation (for benzyl groups) and treatment with HF/CH3CN (for TBDMS groups) to yield the final THC-9-COOH product without degradation.

The synthesis can be divided into two main parts: preparation of the THC carboxylic acid precursor and preparation of sugar epoxide precursors when synthesizing glucuronide conjugates.

Deuterated versions of THC-9-COOH are synthesized by incorporating deuterium-labeled reagents such as CD3I during alkylation steps, which is useful for analytical standards.

Analytical Sample Preparation for Quantification

For analytical purposes, especially in biological matrices such as urine and oral fluid, sample preparation methods are crucial to isolate and quantify THC-9-COOH.

Common Preparation Techniques:

Solid-Phase Extraction (SPE): Used to extract THC-9-COOH from biological fluids, providing clean samples for chromatographic analysis.

Isotope-Dilution Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizes isotopically labeled internal standards (e.g., 5',11-nor-delta9-THC-9-carboxylic acid-d3) to achieve high accuracy and sensitivity.

Derivatization: In some methods, derivatization improves detection sensitivity, especially in oral fluid analysis, without affecting the parent THC compound.

Chromatographic Conditions: Typically, reversed-phase C18 columns with isocratic or gradient elution using ammonium acetate in methanol/water or acetic acid buffers are employed.

Detailed Research Findings and Data

Detection limits for THC-9-COOH in urine can be as low as 5 pg/mL using isotope-dilution LC-MS with electrospray ionization in negative mode.

Coefficients of variation for repeated measurements range from 0.32% to 2.77%, indicating high precision.

Correlation coefficients for calibration curves are typically between 0.999 and 1.000, demonstrating excellent linearity.

Mass Spectrometry Parameters for THC-9-COOH:

| Analyte | Q1 Mass (amu) | Q3 Mass (amu) | Declustering Potential (V) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|---|

| THC-9-COOH | 342.9 | 245.2 / 191.0 | -140 | -38 / -42 | 3.53 |

| THC-9-COOH-d9 (Internal Standard) | 351.9 | 254.2 / 194.0 | -160 | -38 / -51 | 3.51 |

Note: Q1 and Q3 refer to quadrupole mass filters used in tandem MS detection.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Chemical Synthesis | Multi-step organic synthesis with protective groups | Benzyl, TBDMS, LiAlH4, NaClO2 | Yields up to ~90% in key steps; mild deprotection methods |

| Deuterated Synthesis | Incorporation of deuterium for labeled standards | CD3I, NaH, n-BuLi | Useful for analytical calibration |

| Sample Preparation | Extraction from biological fluids | Solid-phase extraction, base hydrolysis | Essential for clean LC-MS analysis |

| Analytical Detection | LC-MS with isotope dilution | C18 column, ammonium acetate buffer, ESI negative mode | Detection limit ~5 pg/mL; high precision and accuracy |

Chemical Reactions Analysis

Chemical Identity

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₄ | |

| Molecular Weight | 344.4 g/mol | |

| CAS Registry Number | 56354-06-4 | |

| IUPAC Name | 11-Nor-9-carboxy-Δ⁹-THC |

Primary Reaction Pathways

THC-COOH participates in three major reaction types:

Oxidation

-

Reagents/Conditions : Hepatic cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) oxidize 11-hydroxy-THC to THC-COOH during metabolic processes .

Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in ether at 0°C reduces carboxyl groups to alcohols .

-

Products : Alcohol derivatives (e.g., 11-nor-9-hydroxy-THC) .

Enzymatic Conjugation

-

Reagents/Conditions : UDP-glucuronosyltransferases catalyze glucuronidation at physiological pH .

-

Products : Water-soluble THC-COOH-glucuronide for renal excretion .

Synthetic Routes and Reaction Conditions

Industrial synthesis of THC-COOH involves multi-step protocols with protective group strategies:

Key Synthetic Steps

-

Protection of Reactive Groups

-

Coupling Reactions

-

Deprotection

Reaction Yield and Efficiency

| Step | Reagents | Yield |

|---|---|---|

| Silylation | TBDMS triflate, Et₃N | 90–100% |

| Reduction | LiAlH₄ in ether | 90% |

| Oxidation | NaClO₂, t-BuOH, NaH₂PO₄ | 92% |

| Final Deprotection | HF/CH₃CN | 85–95% |

Data derived from patent synthesis protocols .

Cytochrome P450 Oxidation

-

THC-COOH is formed via sequential oxidation of THC → 11-hydroxy-THC → THC-COOH by hepatic enzymes .

-

Kinetics : Plasma THC-COOH concentrations rise steadily during oral THC administration, peaking at 196.9 µg/L .

Glucuronidation

Stability and Degradation

Scientific Research Applications

Chemistry

In chemistry, 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is used to study the metabolism of cannabinoids and the chemical transformations they undergo. It serves as a standard in analytical chemistry for detecting and quantifying cannabinoids in biological samples.

Biology

In biological research, it is used to investigate the biological pathways of delta-9-tetrahydrocannabinol metabolism. It helps in understanding the pharmacokinetics and pharmacodynamics of cannabinoid consumption.

Medicine

In medicine, the compound is important for developing and improving drug tests for cannabis use. Its presence in biological fluids indicates recent cannabis ingestion, aiding in diagnostics and forensic investigations.

Industry

The industrial applications include its use in quality control processes for the production of cannabinoid-based products. It ensures that products are free from illegal or unwanted contaminants.

Mechanism of Action

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive. Its formation represents the inactivation and excretion of delta-9-tetrahydrocannabinol. It follows metabolic pathways involving enzymes like cytochrome P450 in the liver. These enzymes catalyze the oxidation of delta-9-tetrahydrocannabinol to this compound, which is then conjugated and excreted.

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic and Analytical Properties

- THC : Rapidly metabolized to 11-OH-THC, with a short detection window due to lipophilicity and redistribution into adipose tissue .

- 11-OH-THC : Exhibits comparable psychoactivity to THC but is detected longer in blood due to slower clearance .

- THCCOOH: Non-psychoactive, highly stable, and accumulates in chronic users, making it the gold standard for confirmatory testing .

- THCCOOglu : Conjugated form accounts for ~60% of urinary THCCOOH; prone to hydrolysis back to THCCOOH under improper storage .

Stability and Detection Challenges

- THCCOOH in Oral Fluid : Detected at low ng/mL concentrations using LC-MS/MS, but prone to contamination from passive inhalation .

- THCCOOglu Degradation : Unstable in plasma at 4°C, degrading to THCCOOH within days, necessitating immediate analysis .

Methodological Variations

Table 2: Analytical Sensitivity Across Matrices

- Urine : Most common matrix; enzymatic hydrolysis improves THCCOOH recovery but introduces variability .

- Oral Fluid : Reflects recent use but requires ultra-sensitive methods due to low THCCOOH levels .

Pharmacodynamic Comparisons

- THC vs. THCCOOH : THC binds CB1/CB2 receptors, inducing psychoactivity, while THCCOOH lacks receptor affinity and is pharmacologically inert .

- 11-OH-THC vs. THCCOOH : 11-OH-THC retains partial CB1 agonism, contributing to prolonged effects in chronic users, whereas THCCOOH serves solely as an excretion marker .

Research Findings and Contradictions

- Accumulation in Chronic Use : Plasma THCCOOH levels increase disproportionately with repeated THC dosing, unlike THC or 11-OH-THC .

- Oral Fluid vs. Urine : Oral fluid THCCOOH correlates poorly with urine levels due to different excretion pathways .

- Hair Controversy : Segmental hair analysis shows poor correlation between THCCOOH concentrations and self-reported use, questioning its reliability without confirmatory techniques .

Biological Activity

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) is the primary non-psychoactive metabolite of delta(9)-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. THC-COOH is significant in both clinical and forensic settings as a biomarker for cannabis consumption. This article explores the biological activity of THC-COOH, focusing on its pharmacological properties, mechanisms of action, and implications for health.

Pharmacological Properties

Analgesic and Anti-inflammatory Effects

THC-COOH exhibits notable analgesic and anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, which are critical enzymes in the inflammatory pathway. This inhibition may contribute to its potential use in pain management without the psychoactive effects associated with THC .

Interaction with P-glycoprotein

THC-COOH has been identified as a substrate for P-glycoprotein (Pgp), a drug efflux transporter implicated in multidrug resistance in cancer therapy. It has been shown to stimulate Pgp-dependent ATPase activity, suggesting that THC-COOH could influence drug absorption and efficacy in therapeutic settings .

Behavioral Effects

Unlike THC, THC-COOH does not exhibit anxiolytic or anxiogenic properties. However, it can mitigate the anxiogenic effects induced by THC, indicating a complex interaction between these cannabinoids that may affect anxiety-related behaviors .

Case Studies and Research Findings

Urinary Excretion Patterns

A study analyzed urinary excretion profiles of THC-COOH following controlled administration of THC. The results demonstrated substantial intersubject variability in metabolite excretion, with mean concentrations of THC-COOH reaching up to 153.4 ng/mL after smoking high doses of THC . This variability underscores the importance of understanding individual differences in metabolism when interpreting drug tests.

Oral Fluid Detection

Research has highlighted the utility of detecting THC-COOH in oral fluid specimens as a reliable marker for cannabis use. In a study involving 153 oral fluid specimens, it was found that 66.4% tested positive for both THC and THC-COOH, while 9.7% were positive for THC-COOH only . This finding supports the use of THC-COOH as a specific marker for cannabis intake, distinguishing it from passive exposure scenarios.

Inhibition of Enzymatic Activity

The anti-inflammatory effects of THC-COOH are primarily attributed to its ability to inhibit key enzymes involved in inflammation. By blocking COX and 5-LOX pathways, THC-COOH reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Neuroprotective Effects

In animal models, THC has demonstrated neuroprotective properties against excitotoxicity induced by various agents. For instance, neonatal rats treated with THC showed reduced neuronal damage following exposure to excitotoxic substances, suggesting that cannabinoids may have therapeutic potential in neurodegenerative conditions .

Data Tables

Q & A

Basic: What are the standard analytical methods for quantifying THC-COOH in biological matrices?

Answer:

The most widely validated methods include:

- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation, silylation) for improved volatility and sensitivity .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification without derivatization, especially in urine and oral fluid .

- Two-dimensional gas chromatography (GC×GC) coupled with electron capture chemical ionization (ECCI-MS) for enhanced specificity in hair analysis .

- Thin-layer chromatography (TLC) with alkyl-silica extraction for rapid screening in urine .

Methodological Note: GC-MS often requires hydrolysis (e.g., NaOH) to cleave glucuronide conjugates, while LC-MS/MS can quantify both free and conjugated forms .

Basic: How do urine pH and storage conditions affect THC-COOH stability?

Answer:

- pH Influence: Acidic urine (pH <6) accelerates THC-COOH degradation, while alkaline conditions (pH >7) stabilize it. Adsorptive loss occurs in glass containers, but polypropylene minimizes this (Grauwiler et al., 2005).

- Adulterants: Potassium nitrite (a common adulterant) reacts with THC-COOH, producing nitro-THC derivatives that evade immunoassay detection .

- Storage: Freezing (-20°C) preserves stability, but repeated freeze-thaw cycles degrade glucuronidated metabolites .

Advanced: How can matrix effects be minimized in LC-MS/MS quantification of THC-COOH?

Answer:

- Dilute-and-Shoot: Direct dilution of hydrolyzed urine with methanol/acetic acid reduces ion suppression without extraction .

- Isotope-Labeled Internal Standards (IS): D9-THC-COOH corrects for variability in ionization efficiency .

- Gradient Elution: Separates THC-COOH from phospholipids and salts in biological matrices .

Validation: Matrix effects should be assessed using post-column infusion and spiked blank matrices .

Advanced: What are the challenges in differentiating passive exposure from active consumption using THC-COOH levels?

Answer:

- Metabolite Ratios: Active use correlates with higher 11-OH-THC/THC-COOH ratios in plasma, whereas passive exposure shows negligible 11-OH-THC (Toennes et al., 2010).

- Hair Analysis: Detection of THC-COOH glucuronide in hair (via LC-MS/MS) confirms systemic exposure, excluding environmental contamination (Thieme et al., 2014).

- Cut-off Thresholds: Doping control uses 15 ng/mL in urine, but lower thresholds (e.g., 5 ng/mL) are debated for forensic applications .

Basic: How does the route of administration affect THC-COOH metabolite profiles?

Answer:

- Inhalation (Smoking): Rapid conversion to 11-OH-THC in lungs, with THC-COOH dominating in plasma and urine within 1–2 hours (Hartman et al., 2015).

- Oral Ingestion: Delayed peak THC-COOH levels (4–6 hours) and higher 11-OH-THC due to first-pass hepatic metabolism (Goodwin et al., 2005).

Methodological Implication: Plasma 11-OH-THC/THC-COOH ratios >1 indicate recent oral intake .

Advanced: What novel derivatization techniques improve sensitivity in THC-COOH detection?

Answer:

- Pentafluoropropionic Anhydride (PFPA): Enhances electron-capture negative ionization (ECNI) in GC-MS, achieving limits of detection (LOD) <2 ng/mL (Chiarotti & Costamagna, 2000).

- Dansyl Chloride: Derivatizes carboxyl groups for LC-MS/MS, improving ionization efficiency in oral fluid (LOQ: 0.5 ng/mL) .

Limitation: Derivatization may alter glucuronide stability, requiring parallel hydrolysis validation .

Basic: What are the validated cut-off concentrations for THC-COOH in doping control?

Answer:

- Urine: The World Anti-Doping Agency (WADA) threshold is 15 ng/mL. Exceeding this constitutes doping .

- Oral Fluid: No consensus threshold, but methods achieve LOQs as low as 0.1 ng/mL for forensic applications .

Advanced: How does the presence of glucuronidated THC-COOH impact quantification?

Answer:

- Hydrolysis Requirement: Alkaline (NaOH) or enzymatic (β-glucuronidase) hydrolysis is critical to liberate free THC-COOH for accurate quantification .

- Stability Challenges: Glucuronides degrade at room temperature, necessitating immediate freezing after collection (Skopp & Pötsch, 2006).

Methodological Note: LC-MS/MS can quantify both conjugated and free forms, avoiding hydrolysis-induced artifacts .

Advanced: What strategies improve simultaneous quantification of THC-COOH with other cannabinoids?

Answer:

- Dual-Column GC-MS: Separates THC-COOH, CBD, and CBN using a non-polar (e.g., DB-5) and polar (e.g., DB-17) column .

- 2D-LC-MS/MS: Resolves co-eluting metabolites in plasma by coupling reversed-phase and hydrophilic interaction chromatography (HILIC) (Lowe et al., 2007).

Basic: How is THC-COOH detected in alternative matrices like hair or oral fluid?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.